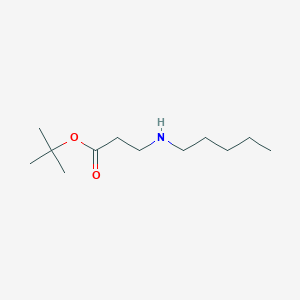![molecular formula C11H23NO3 B6340651 tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate CAS No. 1221341-25-8](/img/structure/B6340651.png)
tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate is a chemical compound that has garnered interest in scientific research due to its unique structure and properties. This compound is used in various applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-(2-cyanoethoxy)ethoxy)propanoate
Uniqueness
tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxypropan-2-yl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(1-methoxypropan-2-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-9(8-14-5)12-7-6-10(13)15-11(2,3)4/h9,12H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKOOACPPITSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340568.png)
![tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6340574.png)
![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)
![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)
![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)
![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)
![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)
![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)
![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)

![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)
![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)
![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)
